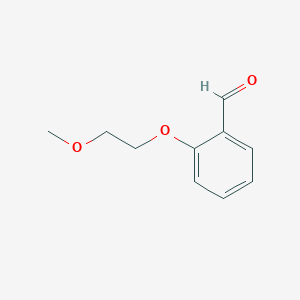

![molecular formula C13H11ClFNO2 B113359 (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tétrahydro-3H-cyclopenta[c]quinoléine-4-acide carboxylique CAS No. 956628-90-3](/img/structure/B113359.png)

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tétrahydro-3H-cyclopenta[c]quinoléine-4-acide carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

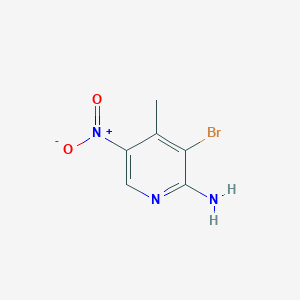

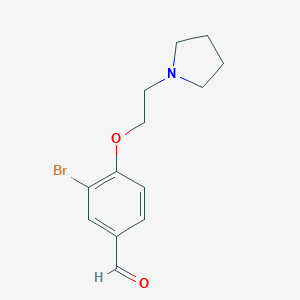

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Inhibition de la phosphatase alcaline

Ce composé a été étudié comme un échafaudage pour le développement d’inhibiteurs ciblant les phosphatases alcalines, qui sont des enzymes impliquées dans les processus de déphosphorylation . Ces inhibiteurs ont des applications potentielles dans le traitement de maladies telles que l’hypophosphatasie et peuvent également servir de sondes pour étudier la fonction enzymatique dans les états physiologiques et pathologiques.

Agents antimicrobiens

Les dérivés de l’acide quinoléine-4-carboxylique, qui partagent une structure de base avec le composé en question, ont montré des applications biologiques à large spectre, en particulier dans la lutte contre les maladies microbiennes . Cela suggère un potentiel pour que le composé soit utilisé dans le développement de nouveaux agents antimicrobiens.

Recherche anticancéreuse

Les dérivés de la quinoléine ont été explorés pour leurs propriétés anticancéreuses. Les analogues structuraux du composé ont démontré un potentiel dans l’inhibition de la prolifération cellulaire et l’induction de l’apoptose dans les lignées cellulaires cancéreuses, ce qui en fait des candidats pour le développement de médicaments anticancéreux .

Chimie agricole : Développement de pesticides

Bien que des applications directes en agriculture ne soient pas explicitement mentionnées, les propriétés antimicrobiennes des dérivés de la quinoléine pourraient être étendues au développement de pesticides ou de fongicides pour protéger les cultures contre les infestations microbiennes .

Science des matériaux : Synthèse organique

Les dérivés du composé sont utilisés en synthèse organique dans la science des matériaux, contribuant au développement de nouveaux matériaux ayant des propriétés spécifiques souhaitées . Cela comprend la synthèse de composés organiques qui peuvent être utilisés en électronique, en photonique et comme catalyseurs.

Science de l’environnement : Dégradation des polluants

Bien que des applications spécifiques en science de l’environnement ne soient pas détaillées dans les résultats de la recherche, la réactivité chimique des dérivés de la quinoléine suggère une utilisation potentielle dans la dégradation des polluants environnementaux ou dans la synthèse de produits chimiques respectueux de l’environnement .

Chimie verte : Synthèse durable

Les dérivés du composé ont été synthétisés à l’aide de techniques de chimie verte, telles que les réactions sans solvant et l’irradiation micro-ondes, qui s’alignent sur les principes de durabilité et de respect de l’environnement .

Industrie pharmaceutique : Découverte de médicaments

Le composé fait partie d’une classe de molécules qui sont intégrales au processus de découverte de médicaments. Ses dérivés ont été utilisés pour créer de petites molécules à forte activité biologique, qui sont essentielles dans la recherche de nouveaux médicaments thérapeutiques .

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Pharmacokinetics

Its logP value of 1.52 suggests it has balanced hydrophilic and lipophilic properties, which is favorable for absorption and distribution . Its water solubility at 25°C is estimated to be 1751 mg/L, which is also favorable for absorption .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

Propriétés

IUPAC Name |

(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNSJGKZSADBP-SXMVTHIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)